REACTION_SMILES
|
[C:25]([BH3-:26])#[N:27].[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[N:18]1[CH2:19][CH2:20][C:21](=[O:24])[CH2:22][CH2:23]1.[CH3:29][OH:30].[Na+:28].[c:1]1([NH:7][CH2:8][CH2:9][NH2:10])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([NH:7][CH2:8][CH2:9][NH:10][CH:21]2[CH2:20][CH2:19][N:18]([CH2:11][c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[CH2:23][CH2:22]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C1CCN(Cc2ccccc2)CC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCNc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc(CN2CCC(NCCNc3ccccc3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |